molecular formula C19H21ClN2O3S B1678392 Pioglitazone hydrochloride CAS No. 112529-15-4

Pioglitazone hydrochloride

Katalognummer: B1678392
CAS-Nummer: 112529-15-4
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: GHUUBYQTCDQWRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pioglitazone Hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4-thiazolidinedione with various reagents. One common method involves the reaction of 2,4-thiazolidinedione with 4-(2-(5-ethyl-2-pyridinyl)ethoxy)benzaldehyde in the presence of a base to form the intermediate, which is then converted to this compound through further reactions .

Industrial Production Methods: In industrial settings, this compound is often produced using solvent displacement methods. This involves dissolving this compound in a mixture of acetone and methanol, followed by the addition of chitosan and other surfactants to form nanoparticles .

Analyse Chemischer Reaktionen

Reaction Mechanisms

The following table summarizes the key reactions involved in the synthesis of pioglitazone hydrochloride:

StepReaction TypeReactantsProductsConditions
1Coupling4-[2-(5-ethyl-2-pyridinyl)ethoxy]-benzaldehyde + ThiazolidinedioneBenzylidene derivativeBasic solvent
2ReductionBenzylidene derivative + H₂ (catalyst: Pd/C)Pioglitazone baseMild heating, pressure
3Salt FormationPioglitazone base + HClThis compoundRecrystallization

Yield and Purity

Research indicates that the synthesis process can achieve high yields and purity levels. For instance, one method reports yields of up to 84% with a purity exceeding 99.7% when employing optimized conditions for hydrogenation and recrystallization .

Impurities and Stability

Recent studies have identified various impurities in commercial preparations of this compound. A notable study utilized two-dimensional ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry to characterize these impurities, revealing five previously unidentified compounds .

Metabolic Pathways

Pioglitazone undergoes extensive metabolism primarily via hydroxylation and oxidation, resulting in pharmacologically active metabolites (M-III and M-IV). These metabolites also contribute significantly to the drug's pharmacological profile in humans .

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Primary Indication
Pioglitazone is indicated as an adjunct to diet and exercise for improving glycemic control in adults with type 2 diabetes mellitus. It can be used alone or in combination with other antidiabetic agents such as metformin or sulfonylureas when diet and exercise alone do not achieve adequate glycemic control .

Mechanism of Action
The drug works by:

  • Increasing insulin sensitivity in adipose tissue, skeletal muscle, and liver.
  • Reducing hepatic glucose production, thus lowering blood glucose levels without increasing insulin secretion from pancreatic beta cells .

Cardiovascular Benefits

Recent studies have highlighted pioglitazone's potential cardiovascular benefits:

  • Cardioprotection : Pioglitazone has been associated with reduced cardiovascular risk factors, such as hypertension and dyslipidemia. It improves lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides .
  • Heart Failure Risk : While pioglitazone may improve heart function in some patients, it carries a risk of fluid retention and heart failure exacerbation, particularly in those with pre-existing conditions .

Metabolic Syndrome and Non-Alcoholic Fatty Liver Disease (NAFLD)

Pioglitazone has shown promise in treating metabolic syndrome components:

  • Non-Alcoholic Steatohepatitis (NASH) : Clinical evidence suggests that pioglitazone can improve liver histology in patients with NASH, reducing inflammation and fibrosis .
  • Weight Redistribution : The drug aids in redistributing fat away from visceral areas, which is beneficial for metabolic health .

Other Potential Applications

Cancer Research
Emerging research indicates that pioglitazone may have effects on cancer biology:

  • Bladder Cancer : Some studies have raised concerns about a potential link between pioglitazone use and bladder cancer risk; however, this association remains controversial and requires further investigation .

Longevity Studies
Recent animal studies have suggested that pioglitazone may extend lifespan by activating specific cellular pathways related to stress resistance and longevity, such as DAF-16/FOXO signaling pathways in Caenorhabditis elegans models .

Comprehensive Data Table

Application AreaDescriptionClinical Evidence
Diabetes ManagementImproves glycemic control in type 2 diabetesSignificant reductions in HbA1c levels observed in clinical trials
Cardiovascular EffectsReduces cardiovascular risk factorsImproved lipid profiles; potential reduction in cardiovascular events
Non-Alcoholic Fatty Liver DiseaseImproves liver histology and reduces inflammationPositive outcomes reported in NASH patients
Cancer ResearchInvestigated link to bladder cancer riskControversial findings; further research needed
Longevity StudiesPotential to extend lifespan through cellular signaling pathwaysEvidence from C. elegans studies indicating lifespan extension

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Pioglitazone hydrochloride is a thiazolidinedione (TZD) and a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). It is primarily used for the management of type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and regulating glucose metabolism. This article explores its biological activity, mechanisms of action, and relevant clinical findings.

Pioglitazone enhances insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver. The activation of PPAR-γ leads to increased transcription of genes involved in glucose and lipid metabolism. Key actions include:

  • Increased Insulin Sensitivity : By enhancing insulin-dependent glucose disposal and improving glucose homeostasis .
  • Reduction in Hepatic Glucose Production : Pioglitazone decreases gluconeogenesis without increasing insulin secretion from pancreatic beta cells .
  • Modulation of Lipid Metabolism : It influences lipid profiles by increasing high-density lipoprotein (HDL) cholesterol levels while reducing triglycerides .

Pharmacokinetics

The pharmacokinetic profile of pioglitazone is characterized by:

  • Absorption : Peak serum concentrations occur within 2-4 hours post-administration, with steady-state concentrations achieved after 7 days of once-daily dosing .
  • Distribution : The average volume of distribution is approximately 0.63 L/kg, with over 99% protein binding primarily to albumin .
  • Metabolism : Pioglitazone is extensively metabolized by CYP2C8 and CYP3A4 isoenzymes, producing active metabolites M-IV and M-III, which are pharmacologically significant .
  • Elimination : Approximately 15-30% is excreted unchanged in urine; the majority is eliminated via bile or feces .

Case Studies and Clinical Trials

  • NASH Improvement :
    • A study involving patients with nonalcoholic steatohepatitis (NASH) showed that 58% of those treated with pioglitazone achieved significant histological improvement without worsening fibrosis .
    • The treatment resulted in a reduction in hepatic triglyceride content from 19% to 7% (P < 0.001) and improved fibrosis scores (P = 0.039) .
  • Cardiovascular Risk Factors :
    • In a nationwide cohort study, pioglitazone treatment was associated with improvements in cardiovascular risk factors such as blood glucose, cholesterol levels, and blood pressure among T2DM patients .
  • Antibacterial Activity :
    • Research demonstrated that pioglitazone exhibits antibacterial properties against Gram-positive bacteria like Streptococcus pneumoniae, enhancing the efficacy of common antibiotics through mechanisms that may involve reactive oxygen species (ROS) production .

Safety Profile

While pioglitazone has shown numerous benefits, it has been associated with certain risks:

  • Bladder Cancer Concerns : Epidemiological studies have suggested a potential link between pioglitazone use and bladder cancer; however, findings indicate that the risk remains low and not statistically significant compared to placebo controls .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
Insulin SensitivityEnhances glucose disposal and homeostasis
Hepatic Glucose ReductionDecreases gluconeogenesis
Lipid Profile ImprovementIncreases HDL, reduces triglycerides
NASH ImprovementSignificant histological improvement in NASH
Antibacterial EffectsEnhances efficacy of antibiotics

Eigenschaften

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUUBYQTCDQWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044203
Record name Pioglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112529-15-4
Record name Pioglitazone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112529-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pioglitazone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112529154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pioglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-5-{p-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIOGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT35NPK6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone hydrochloride
Reactant of Route 2
Pioglitazone hydrochloride
Reactant of Route 3
Reactant of Route 3
Pioglitazone hydrochloride
Reactant of Route 4
Reactant of Route 4
Pioglitazone hydrochloride
Reactant of Route 5
Pioglitazone hydrochloride
Reactant of Route 6
Reactant of Route 6
Pioglitazone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.